Mepazine hydrochloride
Overview
Description
. It was formerly used as a neuroleptic drug or major tranquilizer. Mepazine (hydrochloride) has been studied for its potential therapeutic effects, particularly in psychiatric practice as a tranquilizer rather than a hypnotic or depressant .
Preparation Methods
The synthesis of Mepazine (hydrochloride) involves the reaction of phenothiazine with 1-methylpiperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Mepazine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Mepazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Mepazine to its corresponding amine derivatives.
Substitution: Mepazine can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Mepazine (hydrochloride) has been explored for its scientific research applications in various fields:
Chemistry: It is used as a model compound to study the reactivity of phenothiazine derivatives.
Mechanism of Action
Mepazine (hydrochloride) exerts its effects primarily through its interaction with the MALT1 protease. It inhibits the proteolytic activity of MALT1, which plays a crucial role in innate and adaptive immunity . By inhibiting MALT1, Mepazine can modulate various cellular pathways, leading to effects such as enhanced apoptosis and reduced cell viability in certain cancer cell lines .
Comparison with Similar Compounds
Mepazine (hydrochloride) is structurally related to other phenothiazine derivatives, such as chlorpromazine and promethazine . Compared to these compounds, Mepazine has a different side effect profile, with less sedation and a lower risk of extrapyramidal symptoms due to its potent parasympatholytic and anticholinergic effects . Other similar compounds include:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine and antiemetic.
Perphenazine: Another antipsychotic with a different side effect profile.
Mepazine’s uniqueness lies in its specific inhibition of MALT1 protease, which is not a common feature among other phenothiazine derivatives .
Biological Activity
Mepazine hydrochloride is a phenothiazine derivative with significant biological activity, particularly as a selective inhibitor of the MALT1 protease. This compound has been explored for its potential therapeutic applications in various cancers and immune-related conditions. This article discusses the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.
This compound acts primarily as a MALT1 protease inhibitor , which is crucial in various signaling pathways involved in immune responses and tumorigenesis. The compound has demonstrated potent inhibitory effects on MALT1 with IC50 values of 0.83 μM for full-length GSTMALT1 and 0.42 μM for the GSTMALT1 325-760 segment .
Inhibition of Tumor Growth
Recent studies have highlighted mepazine's ability to inhibit tumor growth in various cancer models. For instance, it has shown significant antitumor effects when used alone or in combination with immune checkpoint therapies such as anti-PD-1 . In murine models, mepazine treatment resulted in reduced tumor growth and enhanced fragility of regulatory T cells (Tregs), indicating its potential to modulate the immune microenvironment favorably .
Table 1: Summary of Preclinical Findings on this compound
These findings suggest that this compound not only inhibits MALT1 but also engages alternative pathways that contribute to its biological effects.
Clinical Implications
In clinical settings, mepazine has been evaluated for its efficacy in treating chronic psychiatric conditions. A study indicated that approximately 50% of chronic patients treated with mepazine showed varying degrees of improvement . However, its primary focus has shifted towards oncology due to its immunomodulatory properties.
Case Studies
Case Study 1: Antitumor Effects in Lymphoma
A study involving ABC-DLBCL (activated B-cell-like diffuse large B-cell lymphoma) cells demonstrated that treatment with mepazine led to enhanced apoptosis and decreased cell viability at concentrations as low as 10 μM. The study reported at least a 75% reduction in MALT1 activity across all tested ABC-DLBCL cell lines .
Case Study 2: Osteoclast Differentiation
In vitro experiments showed that mepazine effectively inhibited RANK-induced osteoclastogenesis. This effect was observed even in the absence of MALT1, suggesting that mepazine may utilize different pathways to exert its anti-osteoclastogenic effects .
Properties
IUPAC Name |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCFKYRNUBRPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-89-9 (Parent) | |
Record name | Mepazine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
346.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-36-2 | |
Record name | 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2975-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepazine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepazine chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PECAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIW15Q5R21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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